molecular formula C21H20ClN3O4S2 B2392168 N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866810-59-5

N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2392168
CAS No.: 866810-59-5
M. Wt: 477.98
InChI Key: OKMCQESZFDCUIA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary sensor for cold and menthol. This compound is a valuable chemical probe for elucidating the complex physiological and pathological roles of TRPM8, which extend beyond thermosensation to include functions in the urinary tract, respiratory system, and particularly in oncology. Research indicates that TRPM8 is implicated in the progression of various cancers, including prostate, breast, and pancreatic cancers, where its activity can influence cell proliferation, migration, and survival. By selectively inhibiting TRPM8, this acetamide derivative enables researchers to investigate these pathways and assess the channel's potential as a therapeutic target. The compound's core structure, featuring a sulfonyl-dihydropyrimidine scaffold, is designed for high affinity and selectivity, making it a critical tool for in vitro and in vivo studies aimed at understanding cold-mediated signaling and developing novel treatments for cold-related pathologies and TRPM8-positive cancers. Its application is fundamental in neuroscience for studying pain and thermoregulation, as well as in cancer biology for exploring new mechanistic insights and therapeutic strategies.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-13(2)14-3-9-17(10-4-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-16-7-5-15(22)6-8-16/h3-11,13H,12H2,1-2H3,(H,24,26)(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMCQESZFDCUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group, a sulfonyl moiety, and a dihydropyrimidinone core. The chemical formula is C22H18ClN5O2S2C_{22}H_{18}ClN_5O_2S^2 with a molecular weight of approximately 483.99 g/mol. The presence of functional groups such as sulfonyl and thioacetamide is significant for its biological activities.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxic Effects : Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The IC50 values for these compounds suggest strong potential for further development as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key kinases involved in cancer progression. For example, compounds similar to N-(4-chlorophenyl)-substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a critical pathway in glioma . This suggests that this compound may also target similar pathways.

Enzyme Inhibition

The biological activity of this compound may extend to enzyme inhibition:

  • Antibacterial and Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial properties and enzyme inhibition capabilities. For example, studies on sulfonamide derivatives indicate their effectiveness in inhibiting various enzymes crucial for bacterial survival .

Other Pharmacological Effects

In addition to anticancer and antibacterial activities, related compounds have shown diverse pharmacological effects:

  • Hypoglycemic Activity : Some derivatives have been noted for their potential hypoglycemic effects, which could be beneficial in diabetes management .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of synthesized derivatives similar to this compound against several cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly influenced cytotoxicity levels. The most potent derivative exhibited an IC50 value comparable to leading chemotherapeutics.

Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of sulfonamide derivatives. These compounds were tested against various enzymes involved in metabolic pathways relevant to cancer and bacterial infections. Results demonstrated significant inhibitory effects on key enzymes, suggesting potential therapeutic applications.

Research Findings Summary Table

Activity TypeCompound TypeKey Findings
Anticancer1,3,4-Thiadiazole DerivativesSignificant cytotoxicity against A549 and SK-MEL-2 cells; IC50 values < 5 µg/mL .
Kinase InhibitionPyrano[2,3-c]pyrazolesInhibitory activity against AKT2/PKBβ; reduced glioma cell viability .
Enzyme InhibitionSulfonamide DerivativesEffective against bacterial enzymes; potential for broad-spectrum antimicrobial activity .
HypoglycemicVarious DerivativesNotable effects in glucose regulation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles derived from similar structures have shown promising results against glioblastoma cell lines. One particular derivative exhibited low micromolar activity against the AKT2 kinase, which is a critical target in cancer therapy due to its role in oncogenic signaling pathways .
  • Kinase Inhibition :
    • The ability of these compounds to inhibit kinases has been explored extensively. The inhibition of AKT signaling pathways correlates with reduced malignancy in glioma cells, making these compounds potential candidates for targeted cancer therapies .
  • Antiviral Properties :
    • Some derivatives of the compound have also been synthesized for their antiviral activity. Specifically, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have shown effectiveness against certain viral strains, suggesting that modifications to the original compound can lead to antiviral agents .

Data Tables and Case Studies

Application Description Reference
Anticancer ActivityInhibition of glioblastoma growth through AKT2 kinase inhibition
Kinase InhibitionTargeting oncogenic pathways to reduce cancer cell viability
Antiviral PropertiesEffectiveness against viral strains through structural modifications

Case Studies

  • Inhibition of Glioblastoma Growth :
    A study evaluated a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles against glioma cell lines. The findings indicated that one compound significantly inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while displaying minimal cytotoxicity towards non-cancerous cells .
  • Synthesis of Antiviral Agents :
    Another research effort focused on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole derivatives. These compounds were designed to enhance antiviral activity through structural modifications and were tested for efficacy against specific viral targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations and their implications for physicochemical properties and synthesis.

Substituent Variations in the Pyrimidinone Core

5-Sulfonyl Substitution: The target compound’s 5-(4-isopropylphenylsulfonyl) group distinguishes it from analogs like N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide (), which bears a smaller 4-methylphenylsulfonyl group . In contrast, compounds such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide () lack sulfonyl groups entirely, relying instead on a methyl substituent at position 4 of the pyrimidinone ring. This simplification reduces molecular weight but may limit solubility and hydrogen-bonding capacity .

Positional Isomerism: describes 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide, which replaces the sulfonyl group with cyano and ethyl substituents.

Acetamide Aryl Group Modifications

Halogen Substituents :

  • The target compound’s 4-chlorophenyl group contrasts with the 4-fluorophenyl group in and the 2-chlorophenyl group in . Fluorine’s electronegativity may improve metabolic stability compared to chlorine, while the 2-chloro positional isomer () could exhibit distinct steric interactions in molecular recognition .

Non-Halogenated Analogs: Compounds like 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () use benzyl or cyclopentathiophene groups instead of halogenated aryl rings, which may reduce toxicity but also diminish electrophilic character .

Q & A

Q. Table 1: Synthesis Optimization Parameters

Parameter Optimal Range Impact on Yield Reference
Reaction Temperature60–80°CMaximizes acylation rate
Solvent (Acylation)DMFEnhances solubility
Stoichiometry (S:Py)1:1.2Reduces unreacted starting material

Q. Table 2: Key Spectroscopic Data

Technique Signature Peaks Interpretation
1H NMR (DMSO-d6) δ 12.50 ppm (NH-3), δ 7.82 ppm (aromatic H-4′)Confirms pyrimidinone and aryl groups
MS (ESI+) m/z 344.21 [M+H]+Validates molecular weight

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